molecular formula C20H20N4O2S3 B12151415 N'-[(1E)-1-(4-hydroxyphenyl)ethylidene]-2-({5-[(4-methylbenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)acetohydrazide

N'-[(1E)-1-(4-hydroxyphenyl)ethylidene]-2-({5-[(4-methylbenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)acetohydrazide

Cat. No.: B12151415
M. Wt: 444.6 g/mol
InChI Key: DXHWFMJFLIMDGR-KGENOOAVSA-N
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Description

N-[(Z)-1-(4-hydroxyphenyl)ethylideneamino]-2-[[5-[(4-methylphenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]sulfanyl]acetamide is a complex organic compound characterized by its unique structure, which includes a thiadiazole ring and a hydroxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(Z)-1-(4-hydroxyphenyl)ethylideneamino]-2-[[5-[(4-methylphenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]sulfanyl]acetamide typically involves multiple steps, starting with the preparation of intermediate compounds. The process often includes:

    Formation of the Thiadiazole Ring: This step involves the reaction of appropriate precursors under specific conditions to form the 1,3,4-thiadiazole ring.

    Attachment of the Hydroxyphenyl Group: The hydroxyphenyl group is introduced through a reaction with a suitable reagent, often under controlled temperature and pH conditions.

    Final Assembly: The final step involves the coupling of the intermediate compounds to form the target molecule, often requiring catalysts and specific solvents to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance efficiency and scalability. This includes the use of automated reactors, continuous flow systems, and advanced purification techniques to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

N-[(Z)-1-(4-hydroxyphenyl)ethylideneamino]-2-[[5-[(4-methylphenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]sulfanyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under controlled temperature and solvent conditions.

    Substitution: Various nucleophiles or electrophiles in the presence of catalysts or under specific pH conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.

Scientific Research Applications

N-[(Z)-1-(4-hydroxyphenyl)ethylideneamino]-2-[[5-[(4-methylphenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]sulfanyl]acetamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs or as a lead compound for drug discovery.

    Industry: Utilized in the development of new materials, coatings, and other industrial applications due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-[(Z)-1-(4-hydroxyphenyl)ethylideneamino]-2-[[5-[(4-methylphenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]sulfanyl]acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in biological processes.

    Interacting with Receptors: Modulating receptor activity to influence cellular signaling pathways.

    Altering Gene Expression: Affecting the expression of genes involved in various physiological and pathological processes.

Comparison with Similar Compounds

Similar Compounds

    N-Hydroxy-N-(4-hydroxyphenyl)acetamide: Shares structural similarities but differs in its functional groups and overall chemical properties.

    4-Hydroxyphenylacetamide: Another related compound with a simpler structure and different chemical behavior.

Uniqueness

N-[(Z)-1-(4-hydroxyphenyl)ethylideneamino]-2-[[5-[(4-methylphenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]sulfanyl]acetamide stands out due to its unique combination of functional groups and structural features, which contribute to its diverse range of applications and potential biological activities.

Properties

Molecular Formula

C20H20N4O2S3

Molecular Weight

444.6 g/mol

IUPAC Name

N-[(E)-1-(4-hydroxyphenyl)ethylideneamino]-2-[[5-[(4-methylphenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]sulfanyl]acetamide

InChI

InChI=1S/C20H20N4O2S3/c1-13-3-5-15(6-4-13)11-27-19-23-24-20(29-19)28-12-18(26)22-21-14(2)16-7-9-17(25)10-8-16/h3-10,25H,11-12H2,1-2H3,(H,22,26)/b21-14+

InChI Key

DXHWFMJFLIMDGR-KGENOOAVSA-N

Isomeric SMILES

CC1=CC=C(C=C1)CSC2=NN=C(S2)SCC(=O)N/N=C(\C)/C3=CC=C(C=C3)O

Canonical SMILES

CC1=CC=C(C=C1)CSC2=NN=C(S2)SCC(=O)NN=C(C)C3=CC=C(C=C3)O

Origin of Product

United States

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